molecular formula C14H12Cl2N2O3S B8051811 2-chloro-N-(2-{5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide

2-chloro-N-(2-{5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide

Cat. No.: B8051811
M. Wt: 359.2 g/mol
InChI Key: MMNJZTLOJQQFRT-UHFFFAOYSA-N
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Description

2-chloro-N-(2-{5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-{5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenyl isothiocyanate with ethyl acetoacetate to form an intermediate, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-{5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-{5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylacetamide: Known for its use in the synthesis of indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones with anticancer and antimicrobial activities.

    2-chloro-N-(3-chlorophenyl)acetamide:

Uniqueness

2-chloro-N-(2-{5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide stands out due to its unique structure, which combines a thiazolidine ring with a chlorophenyl group and an acetamide moiety. This structural uniqueness contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-[5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNJZTLOJQQFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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